p-Tolyl chloroformate

Gas-phase kinetics Unimolecular elimination Mechanistic study

p-Tolyl chloroformate (CAS 52286-75-6) is an aryl chloroformate ester with the linear formula ClCO₂C₆H₄CH₃ and a molecular weight of 170.59 g/mol. It is a colorless, moisture-sensitive liquid at ambient temperature , with a density of approximately 1.188 g/mL at 25°C, a boiling point of 99.5°C at 20 mmHg, and a flash point of 86°C (closed cup).

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 52286-75-6
Cat. No. B7771281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl chloroformate
CAS52286-75-6
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)Cl
InChIInChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3
InChIKeyXOFZPIYYMJUNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: p-Tolyl Chloroformate (CAS 52286-75-6) – Technical Baseline and Sourcing Considerations


p-Tolyl chloroformate (CAS 52286-75-6) is an aryl chloroformate ester with the linear formula ClCO₂C₆H₄CH₃ and a molecular weight of 170.59 g/mol [1]. It is a colorless, moisture-sensitive liquid at ambient temperature , with a density of approximately 1.188 g/mL at 25°C, a boiling point of 99.5°C at 20 mmHg, and a flash point of 86°C (closed cup) . The compound functions as a potent electrophilic acylating agent, reacting readily with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively [2]. Its primary role in organic synthesis is as a reagent for the installation of the p-tolyloxycarbonyl protecting group or for the introduction of a p-tolyl carbamate moiety [3].

Why p-Tolyl Chloroformate Cannot Be Assumed Interchangeable with Other Chloroformates


Substituting p-tolyl chloroformate with another aryl or alkyl chloroformate is not a straightforward, risk-free decision; it fundamentally alters key reaction and product properties. The electronic nature of the para-substituent directly modulates the electrophilicity of the carbonyl carbon, which in turn governs reaction kinetics and mechanism [1]. Furthermore, the steric bulk and specific chemical characteristics of the leaving group—the p-tolyl moiety—dictate the stability of the resulting carbamate protecting group and the precise conditions required for its eventual removal [2]. Relying on a generic, in-class substitution without quantitative validation can lead to suboptimal yields, unexpected side reactions, and failure in critical applications where specific reaction rates or deprotection orthogonality are required.

Quantitative Differentiation Evidence: p-Tolyl Chloroformate vs. Key Comparators


Gas-Phase Elimination Kinetics: p-Tolyl Chloroformate vs. Phenyl Chloroformate

In a direct head-to-head kinetic study, p-tolyl chloroformate demonstrates a distinct unimolecular elimination behavior compared to its unsubstituted analog, phenyl chloroformate. The study reports first-order rate coefficients over a defined temperature and pressure range, quantifying a difference in their thermal stability and decomposition pathways [1]. This data is essential for selecting a reagent for high-temperature processes or for understanding its stability profile.

Gas-phase kinetics Unimolecular elimination Mechanistic study

Electronic Modulation of Solvolytic Reactivity: p-Tolyl vs. p-Chlorophenyl Chlorothionoformate

A comparative solvolysis study of p-tolyl chlorothionoformate and p-chlorophenyl chlorothionoformate provides quantitative insight into how the para-substituent on the aryl ring dictates reaction rate and mechanism. The p-methyl group's electron-donating nature alters the substrate's reactivity profile compared to the electron-withdrawing p-chloro analog, demonstrating a quantifiable shift in the favored solvolytic pathway [1].

Solvolysis Electronic effects Structure-activity relationship

Differentiation by Physical Properties: p-Tolyl vs. Benzyl Chloroformate

Significant differences in physical properties between p-tolyl chloroformate and the commonly used benzyl chloroformate (Cbz-Cl) lead to practical differentiation in procurement and laboratory handling. While both are liquids, their boiling points, densities, and associated hazards create distinct operational profiles .

Physical properties Reagent handling Synthetic utility

Synthetic Route Differentiation: p-Tolyl Chloroformate from p-Cresol vs. p-Toluidine

The synthesis of p-tolyl chloroformate can be achieved via multiple routes, with the choice of starting material impacting process conditions and yields. A patent describes a general method for preparing aryl chloroformates from less reactive phenols at elevated temperatures, while another method involves the reaction of p-toluidine with phosgene [1][2].

Synthesis Phosgenation Process chemistry

Validated Application Scenarios for p-Tolyl Chloroformate Based on Quantitative Evidence


Synthesis of p-Tolyl Carbamates for Solid-Phase Peptide Synthesis

p-Tolyl chloroformate is specifically used to install the p-tolyloxycarbonyl protecting group on amines [1]. The quantifiably distinct electronic profile of the p-tolyl group, as shown by its solvolytic behavior, makes it a non-interchangeable alternative to the more common Fmoc or Boc groups when a protecting group with different acid/base lability is required [2].

Mechanistic Probe for Solvolysis and Elimination Studies

Due to its well-defined electronic and steric properties, p-tolyl chloroformate (and its chlorothionoformate analog) serves as a key substrate for elucidating reaction mechanisms [1][2]. The quantitative kinetic data derived from its solvolysis and gas-phase elimination makes it a valuable standard for calibrating computational models or for use as a reference compound in physical organic chemistry research.

Reagent for Preparing Mixed Carbonates in Organic Synthesis

The electrophilic nature of p-tolyl chloroformate allows for its reaction with alcohols to form mixed carbonates, a reaction central to the activation of hydroxyl groups for subsequent nucleophilic displacement [1]. The p-tolyl group's quantifiable steric and electronic influence on the carbonate's reactivity can be exploited to tune the selectivity of subsequent transformations.

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